molecular formula C12H15F3N2O2 B13722008 2-Morpholino-4-(2,2,2-trifluoroethoxy)aniline

2-Morpholino-4-(2,2,2-trifluoroethoxy)aniline

Cat. No.: B13722008
M. Wt: 276.25 g/mol
InChI Key: KALHGYMPLDQBOY-UHFFFAOYSA-N
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Description

2-Morpholino-4-(2,2,2-trifluoroethoxy)aniline is an organic compound with the molecular formula C11H14F3NO2. It is a derivative of aniline, where the aniline ring is substituted with a morpholine group and a trifluoroethoxy group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholino-4-(2,2,2-trifluoroethoxy)aniline typically involves the reaction of 4-chloroaniline with 2,2,2-trifluoroethanol under acidic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the trifluoroethoxy group. The resulting intermediate is then reacted with morpholine to introduce the morpholino group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Morpholino-4-(2,2,2-trifluoroethoxy)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Morpholino-4-(2,2,2-trifluoroethoxy)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of fluorescent probes for imaging and diagnostic purposes.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Morpholino-4-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets and pathways. The morpholino group can enhance the compound’s ability to interact with biological molecules, while the trifluoroethoxy group can increase its lipophilicity and membrane permeability. These properties enable the compound to effectively modulate the activity of enzymes and receptors involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-(2,2,2-Trifluoroethoxy)aniline: This compound lacks the morpholino group but shares the trifluoroethoxy substitution on the aniline ring.

    2-Morpholinoaniline: This compound lacks the trifluoroethoxy group but contains the morpholino substitution on the aniline ring.

Uniqueness

2-Morpholino-4-(2,2,2-trifluoroethoxy)aniline is unique due to the presence of both the morpholino and trifluoroethoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H15F3N2O2

Molecular Weight

276.25 g/mol

IUPAC Name

2-morpholin-4-yl-4-(2,2,2-trifluoroethoxy)aniline

InChI

InChI=1S/C12H15F3N2O2/c13-12(14,15)8-19-9-1-2-10(16)11(7-9)17-3-5-18-6-4-17/h1-2,7H,3-6,8,16H2

InChI Key

KALHGYMPLDQBOY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=CC(=C2)OCC(F)(F)F)N

Origin of Product

United States

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